2-Amino-4-(4-éthoxyphényl)thiophène-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

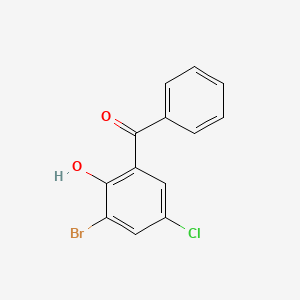

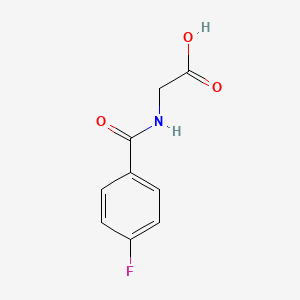

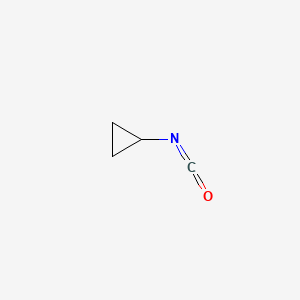

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a chemical compound with the empirical formula C15H17NO3S. It has a molecular weight of 291.37 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate can be represented by the SMILES stringO=C(OCC)C1=C(N)SC=C1C2=CC=C(OCC)C=C2 . The InChI representation is 1S/C15H17NO3S/c1-3-18-11-7-5-10(6-8-11)12-9-20-14(16)13(12)15(17)19-4-2/h5-9H,3-4,16H2,1-2H3 . Physical and Chemical Properties Analysis

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a solid . The flash point and boiling point are not applicable .Applications De Recherche Scientifique

Chimie médicinale

Les analogues à base de thiophène ont intéressé un nombre croissant de scientifiques comme classe potentielle de composés biologiquement actifs . Ils jouent un rôle vital pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .

Propriétés anti-inflammatoires

Les molécules avec le système cyclique du thiophène présentent de nombreuses propriétés pharmacologiques telles que l'anti-inflammatoire . Par exemple, le suprofène a un squelette de thiophène substitué en position 2 et est connu comme un anti-inflammatoire non stéroïdien .

Propriétés antimicrobiennes

Les dérivés du thiophène présentent également des propriétés antimicrobiennes . Cela les rend précieux dans le développement de nouveaux agents antimicrobiens.

Propriétés anticancéreuses

Les dérivés du thiophène ont montré une activité anticancéreuse . Par exemple, certains dérivés de l'éthyl-2- (benzylidèneamino substitué)-4,5,6,7-tétrahydrobenzo [b] thiophène-3-carboxylate ont démontré une activité anticancéreuse .

Chimie industrielle

Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Cela les rend utiles pour protéger les métaux et autres matériaux de la corrosion.

Semiconducteurs organiques

Les molécules à base de thiophène jouent un rôle majeur dans l'avancement des semi-conducteurs organiques . Cela les rend précieux dans le développement de dispositifs électroniques.

Diodes électroluminescentes organiques (OLED)

Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela les rend importants dans la production de technologies d'affichage et d'éclairage.

Propriétés antihypertensives

Les dérivés du thiophène ont montré des propriétés antihypertensives . Cela les rend potentiellement précieux dans le traitement de l'hypertension artérielle.

Safety and Hazards

This compound is classified as an Eye Irritant (Category 2) under the GHS classification system . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Mode of Action

The mode of action of Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.

Analyse Biochimique

Biochemical Properties

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. It interacts with enzymes and proteins involved in microbial cell wall synthesis, leading to the inhibition of bacterial growth. The compound’s interaction with enzymes such as transpeptidases and carboxypeptidases disrupts the cross-linking of peptidoglycan layers, essential for bacterial cell wall integrity . Additionally, it may interact with proteins involved in signal transduction pathways, further influencing microbial viability.

Cellular Effects

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate exhibits various effects on different cell types and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. In mammalian cells, the compound has been observed to influence cell signaling pathways, potentially affecting gene expression and cellular metabolism. For instance, it may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact processes such as cell proliferation, apoptosis, and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes involved in cell wall synthesis, such as transpeptidases, inhibiting their catalytic activity. This inhibition prevents the formation of cross-links in the peptidoglycan layer, compromising cell wall integrity and leading to bacterial cell death . Additionally, the compound may act as an allosteric modulator of certain proteins, altering their conformation and activity, which can influence downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its antimicrobial activity over extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of bacterial growth and modulation of mammalian cell signaling pathways.

Dosage Effects in Animal Models

The effects of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial activity with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, where doses above a certain level lead to significant toxicity, highlighting the importance of dose optimization in therapeutic applications. Animal studies have also shown that the compound’s efficacy in inhibiting bacterial growth is dose-dependent, with higher doses resulting in more pronounced antimicrobial effects.

Metabolic Pathways

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination from the body.

Transport and Distribution

Within cells and tissues, ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution across cellular membranes . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific transporters, affecting its localization and accumulation within tissues.

Subcellular Localization

The subcellular localization of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate plays a crucial role in its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific cellular compartments . For instance, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Additionally, the compound can accumulate in the nucleus, influencing gene expression by interacting with transcription factors and other nuclear proteins. The subcellular localization of the compound is essential for its precise modulation of cellular processes and its overall biological activity.

Propriétés

IUPAC Name |

ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-3-18-11-7-5-10(6-8-11)12-9-20-14(16)13(12)15(17)19-4-2/h5-9H,3-4,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKLQCJSBQOIDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315684-37-8 |

Source

|

| Record name | 315684-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)